molecular formula C18H17N3O4S B5888418 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide

Cat. No. B5888418
M. Wt: 371.4 g/mol
InChI Key: UNKHUAXLVBSUJH-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide, commonly known as ACEA, is a synthetic compound that has been extensively studied for its potential use in scientific research. ACEA is a selective agonist of the cannabinoid receptor type 1 (CB1) and is widely used in the study of the endocannabinoid system.

Mechanism of Action

ACEA acts as a selective agonist of the N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide receptor, which is primarily expressed in the brain and central nervous system. Activation of the N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide receptor by ACEA leads to a range of physiological effects, including modulation of neurotransmitter release and regulation of ion channels.
Biochemical and physiological effects:
ACEA has been shown to have a range of biochemical and physiological effects, including modulation of synaptic plasticity, regulation of pain perception, and modulation of appetite and metabolism. It has also been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACEA as a research tool is its selectivity for the N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide receptor, which allows for targeted manipulation of the endocannabinoid system. However, its use is limited by the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many potential future directions for research involving ACEA, including further investigation of its therapeutic potential in the treatment of neurological and psychiatric disorders, as well as its potential use as a tool for studying the endocannabinoid system in a range of physiological contexts. Additionally, further research is needed to better understand the potential risks and limitations associated with the use of ACEA in scientific research.

Synthesis Methods

The synthesis of ACEA involves the condensation of 4-aminobenzenesulfonamide with ethyl 2-cyano-3-(2-ethoxyphenyl)acrylate in the presence of a base catalyst. The resulting product is then hydrolyzed to yield ACEA.

Scientific Research Applications

ACEA has been used in a wide range of scientific research studies, particularly in the field of neuroscience. Its ability to selectively activate the N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide receptor has made it an important tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.

properties

IUPAC Name

(E)-2-cyano-3-(2-ethoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-25-17-6-4-3-5-13(17)11-14(12-19)18(22)21-15-7-9-16(10-8-15)26(20,23)24/h3-11H,2H2,1H3,(H,21,22)(H2,20,23,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKHUAXLVBSUJH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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